![molecular formula C21H20FN5O3 B3004389 3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876151-02-9](/img/structure/B3004389.png)
3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex heterocyclic molecule that appears to be a derivative of pyrimidine. The structure suggests the presence of a purine scaffold, which is a bicyclic ring system composed of a pyrimidine ring fused to an imidazole ring. The molecule also contains a furan moiety, which is a five-membered oxygen-containing aromatic ring, and a fluorophenyl group, indicating the presence of a fluorine atom attached to a benzene ring.
Synthesis Analysis
The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported through a three-step pathway involving Curtius rearrangement and subsequent reactions with amines, leading to intermediate ureids that are then ring-closed to form the bicyclic scaffold . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a related compound, "3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile," has been determined by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar . This suggests that the compound of interest may also exhibit a planar or near-planar arrangement of these core rings, which could influence its chemical reactivity and biological activity.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis of similar heterocyclic compounds often involves reactions such as Curtius rearrangement, Paal-Knorr cyclization, and cross-coupling reactions . These reactions are crucial for constructing the complex ring systems and introducing various functional groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, the presence of a fluorophenyl group could potentially affect the molecule's lipophilicity and electronic properties, while the furan ring could contribute to its reactivity due to the aromatic oxygen atom . The overall molecular architecture, including the bicyclic purine-like system, is likely to influence the compound's solubility, stability, and potential interactions with biological targets.
Scientific Research Applications
Structural and Electronic Properties
- Theoretical studies on related molecules, such as 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione, have investigated their structural and electronic properties. These studies provide insights into the electronic properties and relative energies, contributing to the understanding of similar compounds (Essa & Jalbout, 2008).
Chemical Synthesis and Characterization
- Research on the synthesis and characterization of various purine and pyrimidine derivatives, including those with furan-2-ylmethyl groups, offers insights into the chemical properties and potential applications of these compounds in various fields. This includes the synthesis of new [c,d]-fused purinediones and their derivatives (imo, Rybár, & Alföldi, 1995).
Applications in Biochemistry
- Compounds with similar structures have been explored for their biochemical properties, such as urease inhibition, which suggests potential applications in medical or agricultural fields (Rauf et al., 2010).
Molecular Structures and Crystallography
- Studies on the crystal structure of similar compounds, such as various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, provide valuable information on the molecular arrangement and potential interactions of these compounds, which can be crucial for understanding their behavior in different environments (Trilleras et al., 2009).
Potential Medicinal Applications
- Research into related compounds, such as those with pyrimidine-2,4-dione structures, indicates potential applications in medicinal chemistry, including antithrombotic properties and other pharmacological activities (Furrer, Wágner, & Fehlhaber, 1994).
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-6-2-3-8-16(14)22)26-10-5-9-25(20(26)23-18)13-15-7-4-11-30-15/h2-4,6-8,11H,5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOOAUZPSUKMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




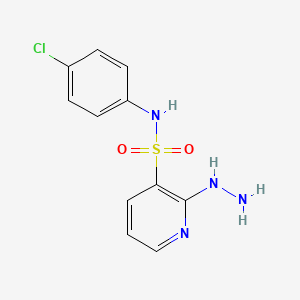

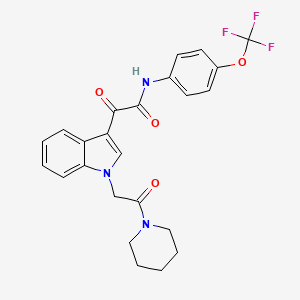
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
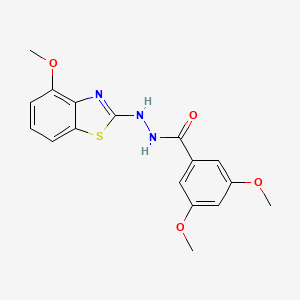
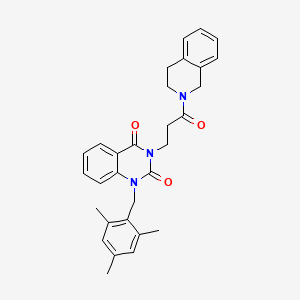
![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)
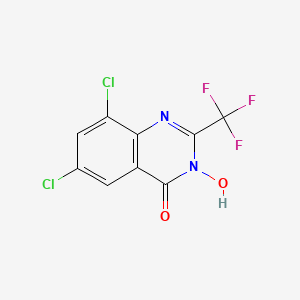
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)